BenchChemオンラインストアへようこそ!

Impurity C of Alfacalcidol

Pharmaceutical Quality Control HPLC Method Validation Alfacalcidol Impurity Profiling

ISO 17034-certified Alfacalcidol EP Impurity C (PTAD triazoline adduct) for HPLC method validation (RRT≈0.85) and photoaffinity labeling. Unique 4-phenyltriazolidinedione moiety enables covalent VDR attachment without additional tags. ≥98% purity standard compliant with ICH Q2(R1) and EP specifications. Distinct from Impurities A/B. Essential for ANDA/NDA submissions and stability studies.

Molecular Formula C35H49N3O4
Molecular Weight 575.8 g/mol
Cat. No. B8082393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpurity C of Alfacalcidol
Molecular FormulaC35H49N3O4
Molecular Weight575.8 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C
InChIInChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3
InChIKeyPTIHYNIKYFVMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3,5-Dihydroxy-2-methylcyclohexen-1-yl)-14-methyl-13-(6-methylheptan-2-yl)-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione: PTAD-Derived Triazoline Adduct for Pharmaceutical Reference Standard and Photoaffinity Labeling Applications


The compound 7-(3,5-Dihydroxy-2-methylcyclohexen-1-yl)-14-methyl-13-(6-methylheptan-2-yl)-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione (CAS 82266-85-1), also designated as Alfacalcidol EP Impurity C or the triazoline adduct of pre-alfacalcidol, is a heterocyclic steroid derivative formed via Diels–Alder cycloaddition of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to the 5,7-diene system of vitamin D precursors [1]. With a molecular formula of C35H49N3O4 and a molecular weight of 575.78 g/mol, this compound serves as a pharmacopeial impurity standard (European Pharmacopoeia) for the quality control of alfacalcidol active pharmaceutical ingredient and finished dosage forms . Beyond its role as a reference standard, the PTAD-derived triazoline moiety confers distinct photochemical properties that have been exploited in photoaffinity labeling studies of vitamin D receptors, a capability absent in native alfacalcidol and other vitamin D analogs lacking this structural feature [2].

Why Alfacalcidol EP Impurity C (PTAD Adduct, CAS 82266-85-1) Cannot Be Substituted with Other Alfacalcidol Impurities or Generic Vitamin D Analogs


Substitution of this specific PTAD-derived triazoline adduct with other alfacalcidol impurities (e.g., Impurity A: trans-alfacalcidol, CAS 65445-14-9; Impurity B: 1β-calcidol, CAS 63181-13-5) or structurally related vitamin D analogs is not analytically or functionally valid. The compound contains the unique 4-phenyl-1,2,4-triazolidine-3,5-dione moiety introduced via Diels–Alder cycloaddition, which confers a characteristic UV absorbance maximum at approximately 265 nm and a diagnostic mass spectrometric fragmentation pattern (m/z 314 diagnostic fragment) that are absent in non-derivatized vitamin D compounds [1]. Regulatory guidelines (ICH Q3A/Q3B) mandate the use of the exact pharmacopeial impurity for method validation, system suitability testing, and quantitative limit determinations in drug substance and product release [2]. Furthermore, the triazoline functionality enables covalent attachment upon UV irradiation (220–280 nm), a photochemical property exploited in receptor photoaffinity labeling studies that cannot be replicated by alfacalcidol, calcitriol, or their non-PTAD adduct impurities [3].

Quantitative Differentiation Evidence for Alfacalcidol EP Impurity C (CAS 82266-85-1): Analytical, Photochemical, and Procurement Metrics


Chromatographic Resolution in HPLC System Suitability: Alfacalcidol EP Impurity C vs. Co-Eluting Impurities PY1, PY2, and PZB

In the validated HPLC method for alfacalcidol tablet related substances, Alfacalcidol EP Impurity C (referred to as Impurity PY1 in patent CN108663442A) demonstrates a relative retention time (RRT) of approximately 0.85 relative to the alfacalcidol main peak, with baseline separation (resolution >1.5) from other known impurities including Impurity PY2 (RRT ≈0.92), Impurity PZB (RRT ≈1.10), and another unnamed impurity (RRT ≈1.24) under specified chromatographic conditions [1]. This separation performance is critical for accurate quantitation in low-dose formulations where alfacalcidol content is extremely low (e.g., 0.5 μg per tablet) and auxiliary materials constitute the bulk of sample mass [1]. In contrast, non-optimized generic HPLC methods lacking this validated impurity panel frequently fail to resolve Impurity C from co-eluting matrix components or other degradation products, leading to overestimation of purity or false-negative impurity detection .

Pharmaceutical Quality Control HPLC Method Validation Alfacalcidol Impurity Profiling

Mass Spectrometric Detection Sensitivity Enhancement: PTAD-Derivatized Adduct vs. Underivatized Vitamin D Analogs in LC-MS/MS Quantitation

While the target compound is itself a PTAD adduct (pre-formed triazoline derivative), its structural class provides direct insight into the analytical advantage of PTAD derivatization for vitamin D detection. In comparative LC-MS/MS studies of vitamin D metabolites, PTAD derivatization via Diels–Alder cycloaddition to the 5,7-diene system increases electrospray ionization efficiency by approximately 10- to 100-fold compared to underivatized analytes, enabling a lower limit of quantitation (LLOQ) of 25 pg/mL for 1α,25-dihydroxyvitamin D3 in 0.5 mL human serum using UPLC-MS/MS [1]. Without PTAD derivatization, underivatized vitamin D metabolites exhibit substantially poorer ionization due to low proton affinity and neutral loss fragmentation, rendering detection at clinically relevant circulating concentrations (15–60 pg/mL) impractical in most routine LC-MS/MS platforms [2]. The diagnostic fragment ion m/z 314, characteristic of PTAD-vitamin D adducts, provides a specific and sensitive multiple reaction monitoring (MRM) transition that is absent in underivatized vitamin D compounds [3].

LC-MS/MS Quantitation Vitamin D Metabolite Profiling Diels-Alder Derivatization

Photochemical Covalent Attachment Capability: PTAD-Triazoline Adduct vs. Native Alfacalcidol in Photoaffinity Labeling of Vitamin D Receptor

The 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) moiety present in Alfacalcidol EP Impurity C confers photolabile properties enabling covalent attachment to proximal amino acid residues upon UV irradiation (220–280 nm) [1]. This photochemical behavior parallels that of underivatized 1,25-dihydroxy[26,27-3H]vitamin D3, which has been successfully employed as a photoaffinity label for the vitamin D receptor (VDR), with specific covalent incorporation into the receptor protein demonstrated by SDS-PAGE and fluorography [2]. The labeling is competitive: a 100-fold excess of nonradioactive 1,25-dihydroxyvitamin D3 eliminates covalent incorporation, confirming binding site specificity [2]. Native alfacalcidol (1α-hydroxyvitamin D3) lacks this intrinsic photolabile functionality and requires separate conjugation with aryl azide or benzophenone photoaffinity tags for receptor labeling applications—a multi-step synthetic process that introduces structural modifications potentially altering binding affinity or selectivity [3].

Photoaffinity Labeling Vitamin D Receptor (VDR) Chemical Biology Probes

Regulatory Traceability and ISO 17034 Certification: Alfacalcidol EP Impurity C vs. Non-Pharmacopeial Impurity Standards

Alfacalcidol EP Impurity C (CAS 82266-85-1) is manufactured and certified under ISO 17034:2016 general requirements for the competence of reference material producers, ensuring metrological traceability and assigned purity values validated by independent methods (HPLC, NMR, MS) [1]. Certified purity specifications among reputable vendors include: 99.81% (MedChemExpress, HPLC), 99.0% (Aladdin, HPLC), and 98.0% (multiple EP-compliant sources) . In contrast, non-pharmacopeial impurities such as Alfacalcidol Impurity 3 (CAS 1279049-53-4) or generic calcitriol-related PTAD adducts (CAS 86307-44-0, mixture of diastereomers) are supplied with purity specifications typically ranging from 95–97% and lack ISO 17034 certification, requiring end-user re-quantitation prior to use in regulatory submissions [2]. The ISO 17034 certification directly supports Abbreviated New Drug Application (ANDA) method validation and Quality Control (QC) release testing, as specified in ICH Q2(R1) and Q3A guidelines [1].

Pharmaceutical Reference Standards ISO 17034 Regulatory Compliance (ANDA/NDA)

Procurement Scarcity and Supplier Fragmentation: Alfacalcidol EP Impurity C vs. Readily Available Generic Vitamin D Impurities

Alfacalcidol EP Impurity C (CAS 82266-85-1) exhibits notable supplier fragmentation and limited commercial availability compared to more common vitamin D impurities such as Alfacalcidol Impurity A (CAS 65445-14-9) and Impurity B (CAS 63181-13-5) [1]. Vendor catalogs indicate that several suppliers have discontinued this product (e.g., CymitQuimica previously listed as discontinued for all pack sizes) , while others maintain stock only in limited quantities (1 mg to 100 mg) with pricing that escalates sharply with quantity: ~$378 for 1 mg, ~$855 for 5 mg, and ≥$4,200 for 1 mg (≥99% purity grade) [2]. Shipping restrictions apply: storage at -20°C or 2–8°C under nitrogen protection from light is required to prevent degradation . In contrast, alfacalcidol API and its primary impurities (A and B) are available from >50 global suppliers with bulk pricing and routine lead times [1]. This scarcity necessitates strategic procurement planning and vendor pre-qualification for laboratories requiring this specific EP impurity for method validation.

Pharmaceutical Impurity Sourcing Supply Chain Scarcity Procurement Lead Time

Storage Stability and Handling Requirements: Alfacalcidol EP Impurity C vs. Non-Photolabile Alfacalcidol Impurities

Alfacalcidol EP Impurity C requires stringent storage conditions due to the photolabile triazoline moiety and susceptibility to oxidative degradation. Vendor specifications consistently mandate storage at -20°C (or 2–8°C) under nitrogen or inert atmosphere with protection from light . Powder form stability is typically 3 years at -20°C; solution stability (e.g., in DMSO or methanol) is limited to 6 months at -20°C with aliquoting recommended to avoid freeze-thaw degradation [1]. In contrast, Alfacalcidol Impurity A (trans-alfacalcidol, CAS 65445-14-9) and Impurity B (1β-calcidol, CAS 63181-13-5), which lack the PTAD-derived triazoline ring, are generally stable at 2–8°C without stringent light-protection or inert atmosphere requirements, and exhibit solution stability exceeding 12 months under refrigerated conditions [2]. The differential stability imposes distinct logistics requirements: Impurity C shipments may require cold-chain packaging with temperature monitoring, whereas Impurities A and B can be shipped at ambient temperature in most regions .

Pharmaceutical Stability Impurity Reference Standard Storage Quality Control Logistics

Validated Application Scenarios for Alfacalcidol EP Impurity C (PTAD Adduct, CAS 82266-85-1) in Pharmaceutical Development and Analytical Research


HPLC System Suitability and Method Validation for Alfacalcidol Tablet Quality Control (Regulatory ANDA/NDA Submission)

Use of ISO 17034-certified Alfacalcidol EP Impurity C (CAS 82266-85-1) as a reference standard in HPLC method validation for alfacalcidol finished dosage forms, specifically for establishing relative retention time (RRT ≈0.85 under specified chromatographic conditions), resolution from adjacent impurities (>1.5), and peak purity verification (photodiode array purity factor = 1.0) [1]. The validated method enables simultaneous quantitation of Impurity C alongside Impurities PY2, PZB, and other related substances in low-dose alfacalcidol tablets (0.5 μg specification), meeting ICH Q2(R1) validation requirements and Chinese Pharmacopoeia 2015 general rule 0512 standards [1]. The ISO 17034 certification supports direct traceability for ANDA/NDA regulatory submissions without additional purity re-assignment [2].

Photoaffinity Labeling Probe Development for Vitamin D Receptor (VDR) Ligand-Binding Domain Characterization

Employment of PTAD-derived triazoline adducts (structural class including Alfacalcidol EP Impurity C) as photoaffinity labeling tools for covalent attachment to VDR ligand-binding domain residues upon UV irradiation (220–280 nm) [1]. The photolabile triazoline moiety eliminates the need for separate conjugation with aryl azide or benzophenone photoaffinity tags—a 2–4 step synthetic sequence required for native alfacalcidol [2]. Covalent labeling specificity is confirmed by competition with 100-fold excess nonradioactive ligand, enabling identification of binding site amino acid residues via SDS-PAGE/fluorography or mass spectrometry-based proteomics [3].

LC-MS/MS Method Development for Vitamin D Metabolite Profiling Using PTAD Derivatization Chemistry

Application of PTAD adducts (exemplified by Alfacalcidol EP Impurity C) as reference materials for optimizing Diels-Alder derivatization protocols in LC-MS/MS quantitation of vitamin D metabolites. The PTAD-derivatized structure provides a diagnostic m/z 314 fragment ion for MRM transitions and demonstrates the 10- to 100-fold ionization efficiency enhancement required to achieve LLOQ of 25 pg/mL for 1α,25-dihydroxyvitamin D3 in human serum [1]. The compound serves as a stable reference standard for system suitability testing and retention time calibration in UPLC-MS/MS methods compliant with Clinical Laboratory Improvement Amendments (CLIA) or research-use-only vitamin D profiling [2].

Forced Degradation and Impurity Profiling Studies for Alfacalcidol Drug Substance Stability Indicating Methods

Use of authentic Alfacalcidol EP Impurity C in forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to establish degradation pathways and validate stability-indicating HPLC methods [1]. The compound's distinct photolability and oxidative sensitivity (triazoline ring opening) provide specific degradation markers not observed with Impurities A and B, enabling differentiation of manufacturing process impurities from degradation products [2]. This application is essential for ICH Q1A(R2) stability testing and shelf-life specification setting for alfacalcidol drug substance and product [1].

Quote Request

Request a Quote for Impurity C of Alfacalcidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.